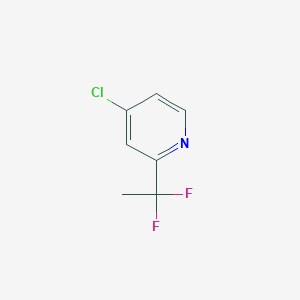

4-Chloro-2-(1,1-difluoroethyl)pyridine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-7(9,10)6-4-5(8)2-3-11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWCFZRKVCLSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644386-39-9 | |

| Record name | 4-chloro-2-(1,1-difluoroethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 1,1 Difluoroethyl Pyridine and Analogues

General Strategies for Fluorinated Pyridine (B92270) Synthesis

The synthesis of fluorinated pyridines is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. Several core strategies have been developed to introduce fluorine atoms onto the pyridine ring or to construct the ring with fluorine already incorporated.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich pyridine or a precursor with a reagent that serves as an electrophilic fluorine source ("F+"). This method is a direct approach to forming a C-F bond on the heterocyclic ring. A commonly used and powerful electrophilic fluorinating agent is N-fluorobis(benzenesulfon)imide (NFSI) and its analogues, such as Selectfluor®. nih.govlibretexts.org

The reaction of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated 3,6-dihydropyridines, which can subsequently eliminate hydrogen fluoride (B91410) to yield the corresponding fluorinated pyridines. nih.govlibretexts.org Another approach involves the direct C-H fluorination of pyridines using silver(II) fluoride (AgF2), which shows high selectivity for the position adjacent to the nitrogen atom. orgsyn.org This method is notable for its tolerance of various functional groups and its operation at or near ambient temperatures. orgsyn.org Furthermore, regioselective fluorination of imidazo[1,2-a]pyridines has been achieved using Selectfluor® in an aqueous medium, yielding monofluorinated products. organic-chemistry.org

A recent development has demonstrated a method for 3-selective pyridine fluorination by utilizing ring-opened Zincke imine intermediates that undergo regioselective C–F bond formation with electrophilic fluorinating reagents before ring closure. figshare.com

Transition-Metal-Catalyzed Pyridine Formation

Transition-metal catalysis offers powerful and versatile methods for synthesizing fluorinated molecules, including pyridine derivatives. googleapis.comcncb.ac.cn These methods can involve the formation of the pyridine ring itself or the introduction of fluorine-containing substituents through cross-coupling reactions.

One notable strategy is the Rh(III)-catalyzed C–H functionalization to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. chemrxiv.org This one-step method is effective with a variety of alkyl, aryl, and heteroaryl substituents on both the oxime and the alkyne. chemrxiv.org Palladium catalysis is also widely employed. For instance, Pd(0)-catalyzed allylic fluorination of allylic phosphorothioate esters with AgF has been demonstrated. cncb.ac.cn Additionally, palladium catalysts are used for the fluorination of (hetero)aryl triflates and bromides. cncb.ac.cn

The development of catalytic systems that enable the hydrogenation of fluorinated pyridines to access valuable fluorinated piperidines is another important area. A combination of Pd(OH)2 on carbon with aqueous HCl has proven effective for this transformation, overcoming challenges like hydrodefluorination. nih.gov

Nucleophilic Aromatic Substitution in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoropyridine synthesis. This reaction involves the displacement of a good leaving group on the pyridine ring by a nucleophilic fluoride source. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the ring nitrogen atom and the presence of electron-withdrawing groups. acs.org

Common leaving groups in these reactions include halogens (like chlorine) or a nitro group. acs.orgnih.gov For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to produce methyl 3-fluoropyridine-4-carboxylate. acs.orgnih.gov The SNAr reactions of 2- or 4-halopyridines are a site-specific method for synthesis. Notably, 2-fluoropyridines react significantly faster than their 2-chloropyridine counterparts in SNAr reactions, making them highly reactive intermediates for further functionalization. adichemistry.comwikipedia.org This enhanced reactivity allows substitutions to occur under milder conditions. wikipedia.org

The process can be applied to complex molecules in late-stage functionalization, where a C-H bond is first converted to a C-F bond, and the resulting fluoride is then displaced by a range of nucleophiles. wikipedia.org

Introduction of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is a valuable substituent in medicinal chemistry. Its introduction onto a pyridine ring can be accomplished through direct methods or by using precursors that are later transformed into the desired moiety.

Direct Difluoroethylation of Pyridine Systems

Directly installing a difluoroethyl group onto a pyridine ring via C-H functionalization is a challenging transformation. Research in direct fluoroalkylation often focuses on related groups like trifluoromethyl or on activated substrates. For instance, visible-light photoredox catalysis has been employed for the C-3 selective trifluoroethylation of imidazoheterocycles using 1,1,1-trifluoro-2-iodoethane as the radical source. nih.gov A similar photoredox strategy has been developed for the regioselective C2- or C4-difluoroalkylation of pyridine N-oxides, which activates the pyridine ring towards radical attack. tandfonline.com

While not a direct C-H functionalization on pyridine itself, electrophilic 2,2-difluoroethylation of heteroatom nucleophiles (such as thiols, amines, and alcohols) has been achieved using a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate. chemrxiv.orgnih.gov This highlights an alternative strategy where the difluoroethyl group is introduced onto a functional group attached to the ring rather than the ring itself.

Table 1: Examples of Photoredox-Catalyzed Fluoroalkylation of Heterocycles

| Substrate | Fluoroalkyl Source | Catalyst | Product | Yield (%) | Reference |

| Imidazo[1,2-a]pyridine | CF3CH2I | Ru(bpy)3Cl2 | 3-(2,2,2-Trifluoroethyl)imidazo[1,2-a]pyridine | 85 | nih.gov |

| Pyridine N-oxide | BrCF2CO2Et | fac-Ir(ppy)3 | Ethyl 2-(pyridin-2-yl)-2,2-difluoroacetate | 78 | tandfonline.com |

| 4-Methoxypyridine N-oxide | BrCF2CO2Et | fac-Ir(ppy)3 | Ethyl 2-(4-methoxypyridin-2-yl)-2,2-difluoroacetate | 72 | tandfonline.com |

Strategies Involving Difluoromethyl Precursors and Subsequent Transformations

An alternative and often more practical approach involves using reagents that already contain the difluoroalkyl moiety, which are then incorporated into the final molecule. The Reformatsky reaction is a classic method that can be adapted for this purpose. libretexts.orgadichemistry.comwikipedia.org It involves the reaction of an α-halo ester with zinc to form an organozinc reagent, which then reacts with a carbonyl compound. wikipedia.org Using ethyl iododifluoroacetate in a Reformatsky-type reaction with ketones or aldehydes generates β-hydroxy-α,α-difluoroesters, which are versatile precursors. rsc.org

Another strategy involves a de novo synthesis, where the pyridine ring is constructed around the desired difluoromethyl group. A scalable synthesis of 2-difluoromethyl pyridines has been reported where this "build-around" approach allows for diverse substitution patterns on the pyridine ring. researchgate.net

Furthermore, reagents like ethyl bromodifluoroacetate can be used to introduce a difluoromethyl group onto the nitrogen of a pyridine ring. nih.gov The process involves N-alkylation followed by hydrolysis and decarboxylation to yield N-difluoromethylated pyridines or pyridones. nih.gov

Table 2: Synthesis of Fluorinated Pyridines using Precursors

| Starting Material | Reagent(s) | Method | Product | Yield (%) | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Nucleophilic Aromatic Substitution | Methyl 3-fluoropyridine-4-carboxylate | 38 | nih.gov |

| Pyridine | Ethyl bromodifluoroacetate, DMAP | N-difluoromethylation | N-Difluoromethylpyridinium salt | 63 | nih.gov |

| 1,2-Dihydropyridine | Selectfluor® | Electrophilic Fluorination / Elimination | 3-Fluoropyridine derivative | 72-91 | nih.gov |

| α-Fluoro-α,β-unsaturated oxime, Alkyne | [Cp*RhCl2]2 | Transition-Metal-Catalyzed Annulation | 3-Fluoropyridine derivative | Good | chemrxiv.org |

Geminal Difluorination Reactions

A key transformation in the synthesis of 4-Chloro-2-(1,1-difluoroethyl)pyridine is the introduction of the geminal difluoroethyl group. This is typically achieved by the difluorination of a corresponding ketone precursor, such as 4-chloro-2-acetylpyridine. While various reagents can effect this transformation, common methods involve the use of sulfur tetrafluoride (SF₄) or its more manageable equivalents like diethylaminosulfur trifluoride (DAST).

Another established method for geminal difluorination of ketones involves a two-step process. This alternative avoids the use of sulfur tetrafluoride and can be performed in standard laboratory glassware. The ketone is first converted to a 1,3-dithiolane, which is then treated with a halogen fluoride reagent. This method is efficient and proceeds at low temperatures.

Regioselective Chlorination Strategies for Pyridine Rings

The introduction of a chlorine atom at the 4-position of the pyridine ring requires regioselective control. Direct chlorination of pyridine often leads to a mixture of products. Therefore, strategies have been developed to achieve site-selectivity.

One common approach involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic substitution. Reaction of a suitable pyridine N-oxide precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can selectively introduce a chlorine atom at the 4-position. Subsequent deoxygenation of the N-oxide yields the desired 4-chloropyridine derivative.

Alternatively, the synthesis can start from a pre-chlorinated precursor. For instance, 4-chloropyridine itself can be synthesized from pyridine through a reaction with a chlorinating reagent in a one-pot process. This 4-chloropyridine can then be further functionalized at the 2-position.

Convergent and Divergent Synthetic Routes to this compound

Multi-Step Synthesis from Readily Available Precursors

A plausible multi-step synthesis of this compound would likely begin with a commercially available or easily synthesized substituted pyridine. One logical precursor is 2-acetyl-4-chloropyridine. This intermediate can be synthesized through various methods, including the reaction of 4-chloropyridine derivatives.

The synthesis could proceed as follows:

Preparation of the Precursor : Synthesis of 2-acetyl-4-chloropyridine. This can be achieved through methods analogous to the synthesis of other acetylpyridines, for example, by reacting a suitable 4-chloropyridine derivative with an acetylating agent.

Geminal Difluorination : The carbonyl group of 2-acetyl-4-chloropyridine is then converted to the geminal difluoro group using a suitable fluorinating agent, as detailed in section 2.2.3.

This linear sequence represents a common and practical approach to constructing the target molecule.

Late-Stage Functionalization Approaches on Pyridine Cores

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups onto a complex molecular scaffold in the final steps of a synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

In the context of this compound, an LSF approach could involve:

Late-Stage Chlorination : Starting with 2-(1,1-difluoroethyl)pyridine, a regioselective chlorination at the 4-position could be performed. This would require a method that is tolerant of the difluoroethyl group and directs the chlorination to the desired position.

Late-Stage Introduction of the Difluoroethyl Group : Conversely, one could start with 4-chloropyridine and introduce the 1,1-difluoroethyl group at the 2-position in a late step. This might involve a C-H activation/functionalization approach or the conversion of another functional group at the 2-position into the desired difluoroethyl moiety.

These LSF strategies offer flexibility and can be advantageous for creating a library of related compounds by modifying the late-stage reaction.

Chemical Reactivity and Mechanistic Pathways of 4 Chloro 2 1,1 Difluoroethyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes the pyridine nucleus susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. The substituents on the ring, in this case, a chloro group and a 1,1-difluoroethyl group, further modulate this reactivity.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Both the 1,1-difluoroethyl group and the chloro substituent are electron-withdrawing groups. Their presence on the pyridine ring enhances its electrophilicity, making it more susceptible to nucleophilic attack.

1,1-Difluoroethyl Group: The two fluorine atoms on the ethyl group exert a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, particularly at the ortho and para positions. This deactivation of the ring towards electrophilic attack conversely activates it for nucleophilic substitution.

Chloro Substituent: The chlorine atom also exhibits an electron-withdrawing inductive effect, further contributing to the electron-deficient nature of the pyridine nucleus. While halogens can also exert a weak electron-donating mesomeric effect (+M), the inductive effect is generally dominant in influencing SNAr reactivity.

The combined electron-withdrawing nature of these two substituents makes the 4-Chloro-2-(1,1-difluoroethyl)pyridine molecule highly activated towards SNAr reactions. The rate of nucleophilic attack is expected to be significantly faster compared to unsubstituted pyridine or pyridines with electron-donating groups.

In substituted pyridines, the position of nucleophilic attack is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. For this compound, nucleophilic attack is most likely to occur at the 4-position, leading to the displacement of the chloride ion.

The rationale for this regioselectivity lies in the resonance stabilization of the intermediate formed upon nucleophilic attack at the C-4 position. The negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. While attack at other positions is possible, the resulting intermediates would be less stable as the negative charge would be localized primarily on carbon atoms. The electron-withdrawing 1,1-difluoroethyl group at the 2-position further stabilizes the negative charge in the intermediate formed by attack at C-4.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the chlorine atom at the 4-position serves as a handle for these transformations, allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.govresearchgate.netnih.gov This reaction is widely used for the synthesis of biaryl compounds. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve the reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The electron-deficient nature of the pyridine ring can influence the efficiency of the coupling reaction. While aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings, the presence of activating electron-withdrawing groups can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 |

This table presents typical conditions for the Suzuki-Miyaura coupling of chloropyridines and is not specific to this compound due to a lack of specific literature data.

Negishi-Type Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. chem-station.comorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for the coupling of less reactive aryl chlorides. chem-station.com

A Negishi-type cross-coupling of this compound would entail its reaction with an organozinc reagent, such as an arylzinc halide. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. Palladium catalysts with bulky electron-rich phosphine (B1218219) ligands are often effective for the coupling of aryl chlorides.

Table 2: General Conditions for Negishi Coupling of (Hetero)Aryl Chlorides

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | tBu₃P | ArZnCl | THF | 60 |

| NiCl₂(dppe) | - | ArZnBr | DMF | 80 |

| Pd(PPh₃)₄ | - | Ar₂Zn | Dioxane | 90 |

This table illustrates general conditions for Negishi couplings of (hetero)aryl chlorides and is not based on specific experimental data for this compound due to the absence of such data in the reviewed literature.

Palladium and Nickel Catalysis in C-C and C-Heteroatom Bond Formation

The chloro substituent at the 4-position of the pyridine ring is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. Both palladium and nickel complexes are effective catalysts for these transformations.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for the functionalization of halopyridines. researchgate.netdntb.gov.ua In the context of this compound, the electron-withdrawing nature of the pyridine nitrogen and the 1,1-difluoroethyl group activates the C-Cl bond towards oxidative addition to a low-valent palladium(0) species, which is the initial step in most cross-coupling catalytic cycles.

The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is a versatile method for forming C-C bonds. The general mechanism involves the oxidative addition of the chloropyridine to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Buchwald-Hartwig amination provides a route to synthesize N-aryl and N-heteroaryl amines from aryl and heteroaryl halides. organic-chemistry.orglibretexts.orgwikipedia.orgacsgcipr.orgrug.nl The reaction of this compound with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand, would lead to the formation of a new C-N bond at the 4-position of the pyridine ring. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination.

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed transformations, often offering different reactivity and the ability to couple a wider range of substrates. researchgate.netnih.govbohrium.comdntb.gov.ua Nickel catalysts can be particularly effective for the coupling of aryl chlorides due to their lower cost and unique electronic properties. The mechanism of nickel-catalyzed cross-coupling reactions can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. For this compound, nickel catalysis could be employed for C-C bond formation with organozinc or Grignard reagents (Kumada coupling) or for C-N bond formation.

| Reaction Type | Catalyst System (General) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Organoboron reagent (e.g., R-B(OH)₂) | C-C |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor, Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amine (R₂NH) | C-N |

| Kumada Coupling | Ni(II) complex (e.g., NiCl₂(dppp)) | Grignard reagent (R-MgBr) | C-C |

Transformations of the Chloro Substituent

The chloro group at the 4-position can be replaced by other halogens through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halopyridines in SNAr reactions is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. researchgate.netquimicaorganica.orgsci-hub.seyoutube.comyoutube.com The substitution is most favorable at the 2- and 4-positions.

Halogen exchange, for instance, converting the chloro- to a fluoro- or iodo-substituent, can be useful for tuning the reactivity of the molecule for subsequent reactions. For example, an iodo-substituted pyridine would be more reactive in palladium-catalyzed cross-coupling reactions. The reaction typically involves heating the chloropyridine with a halide salt, such as potassium fluoride (B91410) or sodium iodide, in a high-boiling polar aprotic solvent like DMF or DMSO. The efficiency of the exchange depends on the relative nucleophilicity of the incoming halide and the leaving group ability of the chloride.

It is also important to consider the possibility of "halogen dance" reactions, which involve the migration of a halogen atom to a different position on the aromatic ring under strongly basic conditions, although this is less common for pyridines compared to other aromatic systems. nih.govresearchgate.net

The chloro substituent can be removed through reductive dechlorination, replacing it with a hydrogen atom. wikipedia.org This transformation is typically achieved through catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate. Other methods include the use of reducing agents like zinc dust in acetic acid or sodium borohydride in the presence of a transition metal catalyst. Anaerobic microbial degradation can also effect reductive dechlorination of chlorinated pyridines. researchgate.netfrtr.govnih.gov

The product of this reaction, 2-(1,1-difluoroethyl)pyridine, can then be functionalized at the now vacant 4-position through electrophilic aromatic substitution, although pyridine itself is generally deactivated towards electrophilic attack. However, activation of the pyridine ring, for example, by N-oxidation, can facilitate electrophilic substitution. Alternatively, deprotonation at the 4-position with a strong base followed by reaction with an electrophile can be a viable strategy for functionalization.

Reactivity of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group presents unique reactivity, primarily associated with the strong carbon-fluorine bonds and the influence of the geminal fluorine atoms on the adjacent C-H and C-C bonds.

The activation and subsequent functionalization of C-F bonds are challenging due to their high bond dissociation energy. However, various methods have been developed for C-F bond activation, often involving transition metal complexes or strong Lewis acids. chemrxiv.orgrsc.orgnih.govchemrxiv.orgnih.gov

For the 1,1-difluoroethyl group, selective activation of one C-F bond could lead to the formation of a monofluoroalkenyl group through an elimination reaction, or substitution of a fluorine atom with another functional group. Nickel complexes have been shown to be effective for the hydrodefluorination of fluoropyridines. chemrxiv.orgchemrxiv.org Such a reaction with this compound could potentially lead to a monofluoroethyl or vinyl fluoride derivative, depending on the reaction conditions. The derivatization can also be achieved through nucleophilic attack on a silicon-containing intermediate generated by the reaction with a silylating agent and a reducing agent.

The 1,1-difluoroethyl group can participate in radical reactions. The generation of a radical at the carbon bearing the fluorine atoms can be achieved through various methods, including the use of radical initiators or photoredox catalysis. chemrxiv.orgnih.govresearchgate.netnih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of fluorinated radicals under mild conditions. nih.govacs.org For instance, a suitable photocatalyst can mediate the single-electron reduction of a precursor to generate a difluoroalkyl radical. While direct C-H abstraction from the methyl group of the 1,1-difluoroethyl substituent is possible, a more common strategy involves the generation of a difluoro-stabilized radical from a suitable precursor. These radicals can then participate in a variety of transformations, such as addition to alkenes or arenes.

Furthermore, the pyridine ring itself can be involved in radical reactions. Pyridine radical cations and anions have been studied, and their reactivity is influenced by the substituents on the ring. nih.govusgs.govrsc.org The presence of the electron-withdrawing 1,1-difluoroethyl group would influence the stability and reactivity of such radical intermediates.

| Functional Group | Reaction Type | Key Reagents/Conditions | Transformation |

|---|---|---|---|

| Chloro Substituent | Halogen Exchange | KF, DMSO, heat | -Cl → -F |

| Chloro Substituent | Reductive Dechlorination | H₂, Pd/C | -Cl → -H |

| 1,1-Difluoroethyl Group | C-F Bond Activation | Ni catalyst, silane | -CF₂- → -CHF- or -C=CF- |

| 1,1-Difluoroethyl Group | Radical Formation | Photocatalyst, light | Generation of a difluoroalkyl radical |

C-H Functionalization of Pyridine Rings Facilitated by the Substituents

The substituents on a pyridine ring, in this case, a chloro group at the 4-position and a 1,1-difluoroethyl group at the 2-position, are expected to exert significant electronic and steric influences on the reactivity of the C-H bonds. The electron-withdrawing nature of both the chlorine atom and the difluoroethyl group further deactivates the ring towards electrophilic substitution, making C-H functionalization challenging. While general principles of pyridine reactivity are well-established, specific experimental data detailing the directing effects of this particular substitution pattern are unavailable.

Achieving meta-selective C-H functionalization of pyridines is notably difficult due to the intrinsic electronic properties of the heterocycle, which favor reactions at the ortho and para positions. Advanced strategies have been developed to override this natural reactivity, often employing directing groups or specialized catalytic systems. Another powerful approach involves a temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which can then react with electrophiles at the position corresponding to the meta-position of the starting pyridine. Despite the existence of these general methodologies, there are no published studies applying these techniques to this compound, and thus, no data on yields, regioselectivity, or specific reaction conditions are available.

While the para-position of pyridine is electronically more accessible than the meta-position, achieving selective functionalization still requires specific strategies, especially in the presence of multiple substituents. Research has shown that intermediates used for meta-functionalization, such as oxazino-pyridines formed via dearomatization, can be selectively functionalized at the para-position by switching reaction conditions, for instance, by moving to an acidic medium. This pH-dependent switch in reactivity allows for controlled regioselective functionalization. However, the applicability of this or any other para-selective C-H functionalization method to this compound has not been investigated or reported in the scientific literature.

The dearomatization-rearomatization strategy is a versatile method for the functionalization of pyridines. This approach temporarily converts the flat, electron-poor aromatic pyridine into a non-aromatic, often electron-rich, three-dimensional structure like a dihydropyridine. This intermediate can then undergo reactions that are not possible with the aromatic parent molecule. Following the desired functionalization, the aromaticity of the pyridine ring is restored in a rearomatization step. This powerful strategy has been used for both meta and para-selective functionalizations. Regrettably, the scientific literature contains no instances of this pathway being applied to or studied for this compound. Consequently, there are no data tables or detailed research findings to present for this specific compound.

Spectroscopic Characterization Methodologies for 4 Chloro 2 1,1 Difluoroethyl Pyridine and Its Derivatives

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For 4-Chloro-2-(1,1-difluoroethyl)pyridine, the molecular formula is C7H6ClF2N, with a monoisotopic mass of approximately 177.0157 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected for any chlorine-containing fragment. pearson.comlibretexts.org The molecular ion region will exhibit two peaks: one for the molecule containing ³⁵Cl (M+) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2). libretexts.org

The fragmentation of the molecular ion provides valuable structural information. The process involves the breaking of the energetically unstable molecular ion into smaller, charged fragments and neutral radicals. chemguide.co.uk For this compound, fragmentation is anticipated to occur at several key locations. Cleavage of the C-C bond between the pyridine (B92270) ring and the difluoroethyl group is a likely pathway. This can result in the loss of a methyl radical (•CH₃) or a difluoromethyl radical (•CHF₂). The stability of the resulting carbocations and radical species often dictates the most favorable fragmentation pathways.

Key fragmentation pathways for halogenated pyridines often involve the loss of the halogen atom or the side chain. The pyridine ring itself is relatively stable, and fragments corresponding to the substituted pyridinium ion are common. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Notes |

| [M]+ | 177.0151 | Molecular ion with ³⁵Cl |

| [M+H]+ | 178.0230 | Protonated molecular ion with ³⁵Cl |

| [M+Na]+ | 200.0049 | Sodium adduct with ³⁵Cl |

| [M-CH₃]+ | 162.0045 | Loss of a methyl group from the difluoroethyl side chain |

| [M-F]+ | 158.0202 | Loss of a fluorine atom |

| [M-Cl]+ | 142.0258 | Loss of a chlorine atom |

| [C₅H₃ClN]+ | 112.9954 | Pyridine ring fragment after loss of the difluoroethyl group |

Data is based on predicted values and common fragmentation patterns for similar compounds. uni.lu

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups. The IR spectrum of this compound is expected to show a combination of vibrations corresponding to the substituted pyridine ring, the carbon-chlorine bond, and the carbon-fluorine bonds.

The pyridine ring itself has several characteristic vibrational modes. cdnsciencepub.com These include C-H stretching vibrations, which typically appear in the 3000-3100 cm⁻¹ region, and ring stretching vibrations (C=C and C=N), which are observed in the 1400-1600 cm⁻¹ range. researchgate.net The substitution pattern on the pyridine ring influences the exact position and intensity of these bands.

The carbon-chlorine (C-Cl) stretching vibration for chloro-aromatic compounds is typically found in the 1000-1100 cm⁻¹ region. The carbon-fluorine (C-F) bonds of the difluoroethyl group are expected to give rise to strong absorption bands in the 1000-1400 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will likely result in intense, characteristic absorptions.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium to Weak |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 1000 - 1100 | Medium |

| Pyridine Ring Bending | 600 - 900 | Medium |

Data is based on typical IR absorption ranges for the specified functional groups. nih.govrsc.orgacs.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyridine structures allows for an informed prediction of its solid-state characteristics. acs.orgwikipedia.org

The crystal packing of pyridine derivatives is influenced by a variety of intermolecular interactions, including π-π stacking of the aromatic rings, hydrogen bonding (if suitable donor and acceptor sites are present), and halogen bonding. The presence of the chloro and difluoroethyl substituents will play a significant role in the supramolecular assembly.

It is anticipated that the pyridine rings could arrange in either a face-to-face (π-stacking) or an edge-to-face orientation. The chlorine and fluorine atoms can participate in halogen bonding and other dipole-dipole interactions, further stabilizing the crystal lattice. The specific crystal system, space group, and unit cell dimensions would be determined by the most energetically favorable packing arrangement of the molecules.

Table 3: Typical Crystallographic Parameters for Substituted Pyridine Derivatives

| Parameter | Example 1: 4-Chloropyridine-2-carbonitrile | Example 2: 6-Chloropyridine-2-carbonitrile |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 3.896(1) | 12.181(3) |

| b (Å) | 13.911(3) | 3.868(1) |

| c (Å) | 11.233(2) | 13.149(3) |

| β (°) | 94.68(2) | 101.48(2) |

| Volume (ų) | 606.8(2) | 606.8(3) |

Data from related structures to illustrate typical crystallographic parameters. researchgate.net

Computational and Theoretical Investigations of 4 Chloro 2 1,1 Difluoroethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules, offering a favorable balance between accuracy and computational cost. DFT calculations are instrumental in elucidating the fundamental characteristics of 4-Chloro-2-(1,1-difluoroethyl)pyridine.

The electronic structure of a molecule is key to understanding its reactivity. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about its electrophilic and nucleophilic nature. For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring, while the LUMO is anticipated to have significant contributions from the C-Cl bond and the carbon atoms at positions 2 and 4, which are activated towards nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. irjweb.com

Charge distribution, often quantified using methods like Mulliken population analysis, reveals the partial charges on each atom. libretexts.org In this compound, the electronegative nitrogen, chlorine, and fluorine atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will exhibit partial positive charges. This charge distribution highlights the polar nature of the molecule and indicates sites susceptible to electrophilic or nucleophilic attack. researchgate.net

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap | 5.65 eV |

| Mulliken Charge on N | -0.26 e |

| Mulliken Charge on C4 (bonded to Cl) | +0.15 e |

| Mulliken Charge on Cl | -0.18 e |

The presence of the 1,1-difluoroethyl group introduces conformational flexibility to the molecule. Rotation around the C2-C(ethyl) single bond is a key conformational process. DFT calculations can be used to map the potential energy surface for this rotation and identify the most stable conformers. rsc.org The rotational barrier is influenced by steric and electronic interactions between the difluoroethyl group and the pyridine ring. It is anticipated that the most stable conformation will involve the staggering of the C-F and C-H bonds of the ethyl group relative to the plane of the pyridine ring to minimize steric hindrance. The energy difference between various conformers and the rotational barriers between them provides insight into the molecule's dynamic behavior in solution. mdpi.com

| Conformational Change | Energy Barrier (kcal/mol) |

|---|---|

| Rotation around the C2-C(ethyl) bond | 2.5 - 4.0 |

DFT calculations have proven to be a highly accurate method for predicting NMR spectroscopic parameters. nih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C chemical shifts with a high degree of confidence. rsc.orgnrel.gov These predictions are invaluable for the structural elucidation and characterization of this compound and its derivatives. The accuracy of these predictions can often be improved by considering solvent effects and averaging over the most stable conformers. nih.gov Predicted chemical shifts are typically compared to experimental data to confirm the molecular structure.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H3 | 7.50 |

| H5 | 7.30 |

| H6 | 8.60 |

| CH₃ (ethyl) | 2.10 |

| C2 | 160.5 |

| C3 | 122.0 |

| C4 | 145.0 |

| C5 | 125.0 |

| C6 | 151.0 |

| C (CF₂) | 124.0 (t) |

| CH₃ (ethyl) | 25.0 |

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are crucial for investigating the mechanisms of chemical reactions involving this compound. A particularly relevant reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile. DFT can be used to model the entire reaction pathway, including the reactants, intermediates, transition states, and products. nih.gov

Transition state theory allows for the calculation of activation energies (energy barriers) for the reaction, which provides insight into the reaction kinetics. rsc.org By locating the transition state structure for the SNAr reaction, key geometric parameters and the nature of bond formation and breaking can be understood. For the reaction of this compound with a nucleophile, the transition state would involve the formation of a Meisenheimer-like complex, where the nucleophile is partially bonded to the C4 carbon and the C-Cl bond is partially broken. psicode.org The calculated activation energy for this process would indicate the feasibility of the reaction under different conditions.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack at C4 | 15 - 20 |

Theoretical Studies on Regioselectivity and Stereoselectivity

In substituted pyridines, the position of nucleophilic attack is a key aspect of their reactivity. Theoretical studies can predict the regioselectivity of reactions involving this compound. The pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack. stackexchange.comquora.com

In this molecule, both the C2 and C4 positions are activated. The presence of the electron-withdrawing 1,1-difluoroethyl group at C2 and the chlorine atom at C4 makes both sites potential targets for nucleophiles. The regioselectivity of a nucleophilic attack will depend on a combination of electronic and steric factors. researchgate.net DFT calculations can be used to compare the activation energies for nucleophilic attack at both the C2 and C4 positions. Analysis of the LUMO and LUMO+1 can also provide insights, as the lobes of these orbitals often indicate the most electrophilic sites. nih.gov It is generally expected that nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the chloride ion, as it is a better leaving group than the 1,1-difluoroethyl group.

Synthetic Utility and Advanced Applications of 4 Chloro 2 1,1 Difluoroethyl Pyridine As a Chemical Synthon

Role as a Building Block for Functional Materials and Polymers

The development of advanced functional materials and polymers often relies on the precise arrangement of molecular building blocks with tailored electronic and physical properties. 4-Chloro-2-(1,1-difluoroethyl)pyridine serves as a valuable monomer or precursor in this field due to the combined features of the pyridine (B92270) core and the difluoroethyl substituent. The electron-withdrawing nature of the fluorinated group and the inherent properties of the pyridine ring can be harnessed to create materials with applications in electronics, optics, and high-performance polymers.

The chlorine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These methodologies allow for the introduction of a wide array of functional groups, including aryl, heteroaryl, and alkynyl moieties. This versatility enables the synthesis of conjugated polymers and oligomers where the fluorinated pyridine unit is a key repeating element. Such materials are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The presence of the 1,1-difluoroethyl group can enhance the thermal stability and oxidative resistance of the resulting polymers. mdpi.com

Below is a table representing potential cross-coupling reactions for the elaboration of functional materials from this compound.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Structure | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 4-Aryl-2-(1,1-difluoroethyl)pyridine | Organic Electronics |

| Stille | Organostannane | Pd(PPh₃)₄ | 4-Substituted-2-(1,1-difluoroethyl)pyridine | High-Performance Polymers |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 4-Alkynyl-2-(1,1-difluoroethyl)pyridine | Conjugated Materials |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine (B1218219) ligand, base | 4-Amino-2-(1,1-difluoroethyl)pyridine | Hole-Transporting Materials |

This table is illustrative of the potential synthetic pathways based on established pyridine chemistry.

Strategic Intermediate in the Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are a prominent class of compounds in pharmaceuticals and agrochemicals. e-bookshelf.de this compound is a strategic intermediate for accessing a diverse range of more complex fluorinated heterocyclic systems. The reactivity of the 4-chloro substituent towards nucleophilic aromatic substitution (SNAr) is a key feature in its synthetic utility. nih.govyoutube.com The pyridine nitrogen and the electron-withdrawing difluoroethyl group activate the C4-position for attack by various nucleophiles.

This reactivity allows for the facile introduction of oxygen, nitrogen, and sulfur-based functional groups. For instance, reaction with alcohols, phenols, amines, or thiols under basic conditions can yield the corresponding 4-alkoxy, 4-aryloxy, 4-amino, or 4-thioether derivatives. These products can then undergo further transformations or serve as the final target molecules. The SNAr reaction provides a reliable method for building molecular complexity from a readily accessible fluorinated pyridine core.

The following table summarizes representative SNAr reactions.

| Nucleophile | Reagent Example | Product Class | Significance |

| Oxygen | Sodium methoxide | 4-Alkoxypyridine | Precursors for pharmacologically active compounds |

| Oxygen | Potassium phenoxide | 4-Aryloxypyridine | Building blocks for herbicides and fungicides |

| Nitrogen | Ammonia, Alkylamines | 4-Aminopyridines | Important scaffolds in medicinal chemistry |

| Sulfur | Sodium thiophenoxide | 4-(Arylthio)pyridines | Intermediates for antiviral and anticancer agents |

Data is based on typical reactivity patterns of 4-chloropyridines.

Precursor for Complex Molecular Architectures with Fluorinated Pyridine Scaffolds

The true value of a chemical synthon is demonstrated by its ability to serve as a starting point for the synthesis of intricate and functionally rich molecules. This compound is an excellent precursor for such endeavors, enabling the construction of complex scaffolds containing the fluorinated pyridine moiety. Through sequential and regioselective reactions, chemists can elaborate the pyridine ring at multiple positions.

A common strategy involves an initial SNAr or cross-coupling reaction at the C4-position, followed by functionalization at other positions of the pyridine ring. For example, after replacing the chlorine with a desired functional group, the remaining C-H bonds on the ring can be targeted for functionalization through directed metalation or C-H activation strategies. This stepwise approach allows for the controlled and predictable assembly of highly substituted pyridine derivatives that would be difficult to access through other means. These complex molecules are often sought after in drug discovery programs for structure-activity relationship (SAR) studies. nih.gov

Development of Novel Organometallic Ligands and Catalysts

Pyridine-based ligands are ubiquitous in organometallic chemistry and catalysis due to their strong coordination to a wide range of metal centers. The introduction of a 1,1-difluoroethyl group onto the pyridine ring, as in this compound, can significantly influence the electronic properties of the resulting ligands. The electron-withdrawing nature of the fluorinated substituent can modulate the electron density on the pyridine nitrogen, thereby affecting the stability and reactivity of the corresponding metal complexes.

By employing cross-coupling reactions, the 4-position can be used to introduce other coordinating groups, leading to the formation of bidentate or pincer-type ligands. For example, coupling with a phosphine-containing boronic acid or another heterocyclic stannane (B1208499) can generate novel ligand architectures. These fluorinated ligands are of interest for their potential to enhance the catalytic activity, selectivity, and stability of metal catalysts in various organic transformations. The unique steric and electronic profile of the 2-(1,1-difluoroethyl) group can create a specific coordination environment around the metal center, potentially leading to improved catalytic performance.

Conclusion and Future Research Directions in the Chemistry of 4 Chloro 2 1,1 Difluoroethyl Pyridine

Summary of Key Academic Contributions and Challenges

Direct academic contributions focusing specifically on 4-Chloro-2-(1,1-difluoroethyl)pyridine are limited. Its primary recognition comes from its inclusion in chemical databases and patent literature, identifying it as a synthetically accessible intermediate. The main value of this compound lies in its potential as a scaffold for generating diverse molecular architectures.

The key challenges associated with this molecule are emblematic of broader difficulties in the synthesis of polysubstituted fluorinated heterocyles:

Regioselective Synthesis: The construction of a pyridine (B92270) ring with three distinct substituents in a specific arrangement (chloro, 1,1-difluoroethyl, and the ring nitrogen) presents a significant synthetic hurdle. Standard chlorination methods for pyridines can be harsh and often yield mixtures of isomers. patsnap.comgoogle.com Furthermore, the site-selective introduction of fluoroalkyl groups onto a pyridine core is a known challenge, often requiring multi-step sequences or specialized, costly reagents. uni-muenster.de The development of a practical, scalable synthesis for this specific isomer remains a primary obstacle.

Control of Reactivity: The molecule possesses multiple reactive sites. The chlorine atom at the 4-position is activated towards nucleophilic substitution, while the electron-deficient nature of the ring, enhanced by the difluoroethyl group, influences the reactivity of the ring's C-H bonds. Selectively functionalizing one position without unintended reactions at another site is a critical challenge for its synthetic application.

A summary of the predicted physicochemical properties for this compound is presented below.

| Property | Predicted Value |

| Molecular Formula | C₇H₆ClF₂N |

| Molecular Weight | 177.58 g/mol |

| XlogP | 2.3 |

| Monoisotopic Mass | 177.01569 Da |

| SMILES | CC(C1=NC=CC(=C1)Cl)(F)F |

| InChI Key | BBWCFZRKVCLSBP-UHFFFAOYSA-N |

| Data sourced from PubChem CID 73425113. uni.lu |

Unexplored Reactivity and Synthetic Opportunities

The structure of this compound offers numerous avenues for synthetic exploration to create novel and complex molecules.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly activated towards SNAr due to the electron-withdrawing effect of the ring nitrogen in the para position. askfilo.com This reactivity is further enhanced by the inductive effect of the 2-(1,1-difluoroethyl) group. This provides a straightforward pathway to introduce a wide array of nitrogen, oxygen, and sulfur nucleophiles, enabling the rapid generation of compound libraries for biological screening. The reactivity of halopyridines in SNAr reactions is a well-established and powerful tool for late-stage functionalization. nih.gov

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a versatile handle for various palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Buchwald-Hartwig, Sonogashira, and Hiyama couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govresearchgate.netnih.gov This would allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups at the 4-position, significantly expanding the molecular diversity accessible from this starting material.

Reduction to Fluorinated Piperidines: The hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) is a valuable transformation, as fluorinated piperidines are highly sought-after motifs in drug discovery. nih.gov Developing selective reduction methods that preserve the difluoroethyl group would provide access to a new class of saturated heterocyclic building blocks.

C-H Bond Functionalization: The remaining C-H bonds on the pyridine ring represent targets for modern direct functionalization strategies. Exploring conditions for regioselective metalation or radical-based C-H activation would provide alternative pathways to further decorate the scaffold, bypassing the need for pre-installed leaving groups.

Emerging Trends in Fluorinated Heterocycle Research

Research on this compound is well-positioned to benefit from and contribute to several emerging trends in organofluorine chemistry.

Importance in Bioactive Molecules: Fluorinated heterocycles are increasingly prevalent in newly approved pharmaceuticals and agrochemicals. mdpi.com The unique properties of fluorine, such as its ability to increase metabolic stability, modulate pKa, and enhance binding affinity, make it a valuable tool in molecular design. nih.gov This compound is a prime example of a scaffold that combines these desirable features.

Late-Stage Functionalization (LSF): There is a growing emphasis on introducing key functional groups, including fluorinated moieties, at the final stages of a synthesis. This allows for the rapid diversification of complex molecular scaffolds. The reactivity of the C-Cl bond in this compound makes it an ideal substrate for LSF via SNAr or cross-coupling reactions. nih.gov

Novel Fluoroalkylation Methods: The development of new reagents and catalytic systems for the efficient and selective introduction of fluoroalkyl groups is a major focus of current research. Advances in photoredox catalysis and radical chemistry are providing milder and more general methods for these transformations, which could simplify the synthesis of molecules like the one .

Outlook for Future Theoretical and Methodological Advancements

Future progress in the chemistry of this compound will likely be driven by advancements in both theoretical and practical synthetic methods.

Theoretical and Computational Studies: Density Functional Theory (DFT) and other computational methods can provide crucial insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack, rationalize reaction outcomes, and guide the design of new synthetic routes. researchgate.netrsc.org Understanding the conformational effects and electronic influence of the 1,1-difluoroethyl group on the pyridine ring is a key area where theoretical chemistry can provide valuable guidance.

Methodological Advancements:

Catalysis: The development of more robust and versatile catalysts for cross-coupling reactions will be critical. New ligand systems for palladium, nickel, or copper catalysts could enable reactions at lower temperatures and with broader functional group tolerance, making the derivatization of this scaffold more efficient. nih.gov

Flow Chemistry: Continuous flow processing offers significant advantages for the synthesis and functionalization of heterocyclic compounds, including improved safety, scalability, and reaction control. This technology could be particularly useful for managing potentially exothermic SNAr reactions or for performing multi-step synthetic sequences in a streamlined fashion.

Automated Synthesis: High-throughput experimentation platforms could be used to rapidly screen a wide range of reaction conditions and coupling partners. This would accelerate the exploration of the compound's reactivity and facilitate the creation of large libraries of derivatives for drug discovery and materials science applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-2-(1,1-difluoroethyl)pyridine?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. Key reagents include chlorinating agents (e.g., POCl₃ for pyridine chlorination) and fluoroalkylation reagents (e.g., 1,1-difluoroethyl iodide). Solvent choice (e.g., DMF or THF) and temperature (80–120°C) are critical for yield optimization. Purification often requires column chromatography with hexane/ethyl acetate gradients .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorine integration.

- HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

- Elemental Analysis for empirical formula validation.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What are the key reactivity patterns of the difluoroethyl group in this compound?

- Methodological Answer : The 1,1-difluoroethyl group exhibits dual electronic effects:

- Electron-withdrawing due to fluorine’s electronegativity, activating the pyridine ring for nucleophilic substitution.

- Steric hindrance from the CF₂CH₃ moiety, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts). Controlled oxidation with KMnO₄ can yield carboxylic acid derivatives .

Advanced Research Questions

Q. How do electronic effects of the difluoroethyl group impact catalytic coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) studies reveal that the difluoroethyl group lowers the LUMO energy of the pyridine ring, facilitating oxidative addition in Pd-catalyzed reactions. Experimental validation involves kinetic profiling under varying Pd(PPh₃)₄ concentrations and monitoring intermediates via in situ IR spectroscopy .

Q. What strategies resolve contradictory data in fluorinated byproduct identification during synthesis?

- Methodological Answer :

- GC-MS/MS to differentiate isomeric byproducts (e.g., 2- vs. 4-substituted pyridines).

- Isotopic labeling (e.g., ¹⁸O tracing in hydrolysis steps) to track reaction pathways.

- Computational modeling (Gaussian 16) to predict thermodynamic stability of intermediates .

Q. How can the compound’s solubility and stability be enhanced for biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.